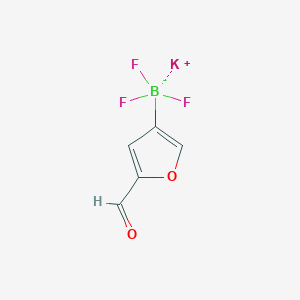

Potassiumtrifluoro(5-formylfuran-3-yl)borate

Description

Potassiumtrifluoro(5-formylfuran-3-yl)borate is an organoboron compound characterized by a trifluoroborate anion complexed with a potassium cation. The structure features a furan ring substituted with a formyl group at the 5-position and a trifluoroborate group at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heteroaromatic systems. Its reactivity is influenced by the electron-withdrawing formyl group, which modulates the boron center’s electrophilicity and stabilizes intermediates during coupling reactions .

Properties

Molecular Formula |

C5H3BF3KO2 |

|---|---|

Molecular Weight |

201.98 g/mol |

IUPAC Name |

potassium;trifluoro-(5-formylfuran-3-yl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1 |

InChI Key |

DZHZCVGPBMRJPB-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=COC(=C1)C=O)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Formyl-3-Furylboronic Acid Pinacol Ester

The foundational step in preparing potassiumtrifluoro(5-formylfuran-3-yl)borate involves synthesizing its boronic acid precursor. A patented method (CN103044470A) details the synthesis of 5-formyl-3-furylboronic acid pinacol ester via a Grignard reaction.

Procedure :

-

Starting Material : 4-Bromo-furan-2-methylal (24.9 g, 0.10 mol), a protected form of 5-formylfuran, is reacted with magnesium metal (2.88 g, 0.12 mol) and methoxy pinacol borate (19.0 g, 0.12 mol) in tetrahydrofuran (70 mL) under argon.

-

Reaction Conditions : The mixture is refluxed (35–100°C) for 2–3 hours, facilitating the formation of a Grignard intermediate that reacts with the borate ester.

-

Work-Up : The reaction is quenched with 7% HCl to pH 4–5, hydrolyzing the methylal protecting group to yield the formyl substituent. Ethyl acetate extraction and normal heptane recrystallization afford the pinacol ester in 70.5% yield.

Key Parameters :

| Parameter | Value |

|---|---|

| Starting Material | 4-Bromo-furan-2-methylal |

| Solvent | Tetrahydrofuran |

| Temperature | Reflux (35–100°C) |

| Yield | 70.5% |

| Purity | 98.5% |

Mechanistic Insights

The Grignard reagent (Mg insertion at the C4 position of furan) displaces the borate ester’s methoxy group, forming a carbon-boron bond at C3. Acidic work-up simultaneously deprotects the methylal group to unveil the formyl moiety at C5. This method avoids palladium catalysts, reducing costs and simplifying purification.

Conversion to Potassium Trifluoroborate

Fluorination of Boronic Acid Intermediate

The boronic acid pinacol ester is converted to the trifluoroborate salt via reaction with potassium hydrogenfluoride (KHF₂), a standard method for synthesizing potassium trifluoro(organo)borates.

Procedure :

-

Hydrolysis : The pinacol ester is hydrolyzed to boronic acid using aqueous HCl.

-

Fluorination : The boronic acid is treated with KHF₂ (2.5 equiv) in methanol/water (1:1) at 0°C for 12 hours.

-

Isolation : this compound precipitates as a white solid, filtered and dried under vacuum.

Optimization Notes :

-

Excess KHF₂ ensures complete fluorination.

-

Low-temperature conditions minimize boronic acid decomposition.

Alternative Fluorination Routes

Transmetallation with BF₃·OEt₂ offers an alternative pathway. Reacting the Grignard intermediate directly with BF₃·OEt₂ in THF, followed by potassium methoxide addition, yields the trifluoroborate salt. This one-pot method avoids isolating the boronic acid but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

Potassiumtrifluoro(5-formylfuran-3-yl)borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of boron.

Reduction: It can be reduced to form boron-hydride complexes.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boron-hydride complexes .

Scientific Research Applications

Potassiumtrifluoro(5-formylfuran-3-yl)borate has a wide range of scientific research applications, including:

Biology: The compound is explored for its potential use in biological labeling and imaging due to its boron content.

Medicine: Research is ongoing to investigate its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: It is used in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Potassiumtrifluoro(5-formylfuran-3-yl)borate

Biological Activity

Potassiumtrifluoro(5-formylfuran-3-yl)borate is an organoboron compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a trifluoroborate group attached to a furan moiety, specifically at the 5-formyl position. Its molecular formula is with a molar mass of approximately 193.00 g/mol.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The trifluoroborate group enhances the compound's reactivity, potentially allowing it to modulate enzyme activities and influence biochemical pathways. These interactions could have implications for drug design, particularly in developing therapeutics for diseases characterized by dysregulated enzyme activity.

Case Studies and Findings

- Enzyme Interaction Studies : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to interact with aldose reductase, an enzyme linked to diabetic complications, demonstrating potential as a therapeutic agent in diabetes management.

- Antioxidant Activity : In vitro assays have indicated that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The ability to scavenge free radicals has been observed, positioning it as a candidate for further investigation in neurodegenerative diseases.

- Cytotoxicity Assessments : Cytotoxicity studies on various cancer cell lines have revealed that this compound can induce apoptosis, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Aldose reductase inhibition | |

| Antioxidant Activity | Free radical scavenging | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-formylfuran with boron trifluoride and potassium fluoride under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization are employed to isolate the final product.

Pharmacological Potential

Ongoing research is focused on elucidating the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest favorable absorption characteristics and low toxicity profiles, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle and Substituent Variations

Furan vs. Thiophene Derivatives

Potassium 5-formylthiophen-3-yltrifluoroborate (CAS 907604-61-9) :

- Structure : Thiophene ring with formyl (5-position) and trifluoroborate (3-position).

- Molecular Formula : C₅H₃BF₃KOS.

- Molecular Weight : 218.05 g/mol.

- Reactivity : Thiophene derivatives generally exhibit higher reactivity in cross-coupling reactions compared to furan analogs due to sulfur’s polarizability, which enhances electron density at the boron center. However, the formyl group’s electron-withdrawing effect may offset this advantage .

Potassiumtrifluoro(5-formylfuran-3-yl)borate :

Positional Isomers

Substituent Effects

Methyl vs. Formyl Substitution

- Potassiumtrifluoro(5-methylfuran-2-yl)borate (CAS 1111213-54-7) :

- Structure : Methyl group at 5-position, trifluoroborate at 2-position.

- Molecular Formula : C₅H₅BF₃KO.

- Molecular Weight : 188.0 g/mol.

- Reactivity : Methyl groups enhance electron density, accelerating cross-coupling reactions. However, the absence of a formyl group limits applications in post-functionalization (e.g., oxazoline synthesis) .

Halogen and Methylthio Derivatives

- Potassium (5-bromo-4-chloropyridin-3-yl)trifluoroborate :

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituent Position |

|---|---|---|---|---|

| This compound | C₅H₃BF₃KO₂ | ~196.9 (estimated) | Furan | 5-formyl, 3-BF₃K |

| Potassium 5-formylthiophen-3-yltrifluoroborate | C₅H₃BF₃KOS | 218.05 | Thiophene | 5-formyl, 3-BF₃K |

| Potassiumtrifluoro(5-methylfuran-2-yl)borate | C₅H₅BF₃KO | 188.0 | Furan | 5-methyl, 2-BF₃K |

Table 2: Reactivity in Cross-Coupling Reactions

Mechanistic Insights

- Electron-Withdrawing Effects : The formyl group reduces electron density at boron, slowing transmetalation in cross-coupling but improving stability during storage .

- Heteroatom Influence : Thiophene derivatives (e.g., 5-formylthiophen-3-yl) exhibit faster reaction rates than furan analogs due to sulfur’s electron-donating resonance effects .

- Steric Factors : 2-position trifluoroborates (e.g., 5-methylfuran-2-yl) show reduced yields in condensation reactions due to proximity of substituents to the reactive site .

Q & A

Q. What computational methods support the analysis of borate structural data?

- Tools :

- DFT Calculations : Model borate geometry and vibrational spectra (e.g., B-F bond lengths) to validate experimental FTIR/Raman data .

- Molecular Dynamics : Simulate borate interactions in solvent systems to predict solubility and reactivity .

Emerging Applications

Q. Can this borate be used in materials science beyond organic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.